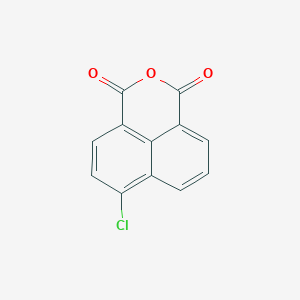

4-Chloro-1,8-naphthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5ClO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEUBSWHCGDJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063279 | |

| Record name | 4-Chloronaphthalene-1,8-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-08-1 | |

| Record name | 4-Chloro-1,8-naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloronaphthalene-1,8-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloronaphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1,8-naphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TK8N66ETU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1,8-naphthalic Anhydride from Acenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1,8-naphthalic anhydride, a key intermediate in the preparation of various functional dyes, pigments, and pharmacologically active naphthalimide derivatives. The synthesis originates from the readily available hydrocarbon, acenaphthene. Two primary synthetic pathways are detailed: a sequential route involving the chlorination of acenaphthene followed by oxidation, and a more direct method entailing the chlorination of 1,8-naphthalic anhydride, which is itself derived from the oxidation of acenaphthene. This document furnishes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate a thorough understanding and practical application of these synthetic strategies.

Introduction

This compound is a pivotal building block in organic and medicinal chemistry. The presence of the chlorine atom at the 4-position of the naphthalic anhydride scaffold allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. This versatility has led to its use in the development of fluorescent probes, materials for optoelectronics, and a range of naphthalimide-based therapeutic agents. The synthesis of this intermediate from acenaphthene is a critical process for these applications. This guide will explore the primary methods for its preparation, providing detailed experimental procedures and relevant chemical data.

Synthetic Pathways

There are two principal strategies for the synthesis of this compound starting from acenaphthene.

Route A: Sequential Synthesis from Acenaphthene This is a two-step process:

-

Chlorination of Acenaphthene: Acenaphthene is first chlorinated to yield 5-chloroacenaphthene.

-

Oxidation of 5-Chloroacenaphthene: The resulting 5-chloroacenaphthene is then oxidized to produce this compound.

Route B: Direct Chlorination of 1,8-Naphthalic Anhydride This pathway involves:

-

Oxidation of Acenaphthene: Acenaphthene is first oxidized to 1,8-naphthalic anhydride.

-

Chlorination of 1,8-Naphthalic Anhydride: The 1,8-naphthalic anhydride is then directly chlorinated to yield the final product.

The following sections provide detailed experimental protocols for each of these synthetic steps.

Experimental Protocols

Route A: Sequential Synthesis

This route offers a step-wise functionalization of the acenaphthene core.

Step 1: Synthesis of 5-Chloroacenaphthene

The chlorination of acenaphthene is an electrophilic aromatic substitution reaction.

-

Materials:

-

Acenaphthene

-

Chlorinating agent (e.g., Chlorine gas)

-

Lewis acid catalyst (e.g., Iron(III) chloride)

-

Solvent (e.g., a suitable inert solvent)

-

-

General Procedure:

-

In a reaction vessel equipped with a stirrer and a gas inlet, dissolve acenaphthene in an appropriate inert solvent.

-

Add a catalytic amount of a Lewis acid, such as iron(III) chloride.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting material. This typically involves washing with an aqueous solution to quench the catalyst, followed by extraction and solvent removal.

-

The crude 5-chloroacenaphthene is then purified, commonly by recrystallization from a suitable solvent.

-

-

Quantitative Data: Detailed quantitative data for this specific reaction is not readily available in publicly accessible literature. However, analogous aromatic chlorination reactions can proceed with high yields, often exceeding 80%, depending on the specific conditions and substrate.

Step 2: Synthesis of this compound from 5-Chloroacenaphthene

The oxidation of the five-membered ring in 5-chloroacenaphthene yields the desired anhydride.

-

Materials:

-

5-Chloroacenaphthene

-

Oxidizing agent (e.g., Sodium dichromate, Na₂Cr₂O₇)

-

Solvent (e.g., Glacial acetic acid)

-

-

General Procedure:

-

Dissolve 5-chloroacenaphthene in glacial acetic acid in a reaction flask.

-

Slowly add the oxidizing agent, such as sodium dichromate, to the solution. The reaction is exothermic and the temperature should be carefully controlled, typically below 100°C to prevent over-oxidation.

-

After the addition is complete, the reaction mixture is stirred for a specified period until the reaction is complete, as monitored by TLC.

-

The product is then isolated by pouring the reaction mixture into water, which causes the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

-

-

Quantitative Data: A multi-step synthesis involving the oxidation of a 5-chloroacenaphthene derivative using sodium dichromate in acetic acid has been reported, although specific yield for this isolated step is not provided.[1]

Route B: Direct Chlorination of 1,8-Naphthalic Anhydride

This route is often preferred for its directness, especially when 1,8-naphthalic anhydride is readily available.

Step 1: Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene

This oxidation is a common industrial process.

-

Materials:

-

Acenaphthene

-

Oxidizing agent (e.g., Air, Sodium dichromate)

-

Catalyst (for aerobic oxidation) or solvent (e.g., Glacial acetic acid)

-

-

General Procedure (using Sodium Dichromate):

-

Dissolve acenaphthene in glacial acetic acid.

-

Add sodium dichromate portion-wise while controlling the temperature.

-

After the reaction is complete, the 1,8-naphthalic anhydride is isolated by precipitation in water, followed by filtration and washing.

-

-

Quantitative Data: This oxidation can achieve high yields, often in the range of 80-90% under optimized conditions.

Step 2: Synthesis of this compound from 1,8-Naphthalic Anhydride

This direct chlorination is an efficient method to obtain the target molecule.

-

Materials:

-

1,8-Naphthalic anhydride

-

Sodium hydroxide solution (33%)

-

Acetic acid

-

Chlorine gas

-

-

Experimental Protocol:

-

Dissolve 100 g of 1,8-naphthalic anhydride in a mixture of 1,600 ml of water and 150 g of 33% sodium hydroxide solution at 60°C.

-

Cool the solution to 15-20°C and adjust the pH to 7.3-7.6 with acetic acid.

-

Introduce approximately 62 g of chlorine gas into the solution while maintaining the pH in the range of 7.3-7.6 by the controlled addition of a 10% sodium hydroxide solution (approximately 455 g will be consumed).

-

After the chlorination is complete, the disodium salt of 4-chloro-1,8-naphthalic acid can be salted out by the addition of sodium chloride.

-

The precipitated salt is then separated and treated with a dilute mineral acid to yield this compound.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 85-90% of the theoretical amount |

| Purity | 95-98% |

Characterization of this compound

Proper characterization of the final product is crucial to ensure its purity and identity.

| Property | Value |

| Molecular Formula | C₁₂H₅ClO₃ |

| Molecular Weight | 232.62 g/mol |

| Appearance | Beige to brown powder |

| Melting Point | 216-217 °C |

| Boiling Point | 450.9 °C at 760 mmHg |

Potential Byproducts and Purification

The synthesis of this compound can lead to the formation of several byproducts, which can affect the purity of the final product. Common impurities may include:

-

3-Hydroxy-4-chloro-1,8-naphthalic anhydride: Can form due to incomplete reactions or side reactions.

-

5,8-Dichloro-1-naphthoic acid: May be produced during the chlorination step, especially if the reaction conditions are not tightly controlled.

Effective purification is essential to remove these byproducts. Common purification techniques include:

-

Recrystallization: A standard method for purifying solid organic compounds.

-

Vacuum distillation: Can be used to purify the product, although the high boiling point should be considered.

-

Salting out: As described in the direct chlorination protocol, precipitating the salt of the product can be an effective purification step.

Commercially available this compound may have a purity of around 94%, necessitating further purification for high-purity applications.

Conclusion

The synthesis of this compound from acenaphthene is a well-established process with two primary routes. The sequential synthesis through 5-chloroacenaphthene allows for a stepwise approach, while the direct chlorination of 1,8-naphthalic anhydride offers a more streamlined pathway with high yields. The choice of synthetic route may depend on the availability of starting materials, desired scale of production, and the specific purity requirements of the final application. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce and utilize this valuable intermediate.

References

Spectroscopic Profile of 4-Chloro-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-1,8-naphthalic anhydride (CAS No. 4053-08-1), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental methodologies.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the naphthalene ring system will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. For comparison, the aromatic protons of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide appear in the range of 7.98 to 8.55 ppm.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbonyl carbons of the anhydride group are expected to resonate in the downfield region of the spectrum, typically around 160-165 ppm. The aromatic carbons will appear in the range of 120-140 ppm. The carbon atom attached to the chlorine (C-4) will be influenced by the electronegativity of the halogen. Quaternary carbons in the structure will likely show weaker signals.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following key absorption bands. The data is sourced from the NIST/EPA Gas-Phase Infrared Database.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O Asymmetric Stretch (Anhydride) |

| ~1740 | Strong | C=O Symmetric Stretch (Anhydride) |

| ~1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250-1100 | Strong | C-O-C Stretch (Anhydride) |

| Below 850 | Medium-Strong | C-Cl Stretch and C-H Bending |

Table 3: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity | Interpretation |

| 232/234 | ~60% / ~20% | Molecular ion peak [M]⁺ and [M+2]⁺, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 188 | 100% | Base peak, corresponding to the loss of a CO₂ molecule from the molecular ion. |

| 125 | ~80% | Further fragmentation, likely loss of another CO molecule. |

Experimental Protocols

Detailed experimental protocols for obtaining the cited spectroscopic data are outlined below. These methodologies are based on standard analytical techniques for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of naphthalic anhydride derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance series or similar, typically operating at a proton frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary to cover both the aromatic and carbonyl regions.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The provided IR data was obtained from the NIST/EPA Gas-Phase Infrared Database.[2] A typical procedure for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI) as provided by the NIST Mass Spectrometry Data Center.[3] The general procedure for EI-MS is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-1,8-naphthalic Anhydride

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a pivotal intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

This compound (CAS No: 4053-08-1) is a halogenated aromatic compound with the molecular formula C12H5ClO3.[1][2] It serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly functionalized naphthalimides. The reactivity of the chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[3] These derivatives are highly valued for their applications in fluorescent dyes, pigments, optoelectronic materials, and potential pharmaceuticals.[3][4][5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 232.62 g/mol | [1][6][7] |

| Melting Point | 202-206 °C (decomposes) | [6][8] |

| Appearance | Beige to brown powder | [2] |

| EINECS No. | 223-760-7 | [6][8] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | - |

| Methanol | Slightly soluble | Sonication may be required to aid dissolution.[6] |

| Water | Insoluble | Hydrolyzes in water.[6][4][8][9][10][11] |

The limited solubility in common organic solvents suggests that for synthetic reactions, careful selection of the solvent system and reaction conditions is necessary to ensure homogeneity and optimal reaction rates. The hydrolysis in water indicates the compound's sensitivity to aqueous environments.

Stability Profile

This compound exhibits specific stability characteristics that are crucial to consider for its handling, storage, and application in chemical synthesis.

Table 2: Stability of this compound under Various Conditions

| Condition | Stability | Details and Incompatible Materials |

| Moisture/Water | Unstable | Moisture sensitive; hydrolyzes in water.[4][8][9][10] Store away from moisture.[4][10] |

| Temperature | Stable under normal conditions.[12] | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[12] Recommended storage at 2-8°C.[6] |

| pH | Unstable in acidic and basic conditions | Incompatible with strong acids and strong bases.[4][10][12] |

| Oxidizing Agents | Unstable | Incompatible with strong oxidizing agents.[4][10][12] |

Experimental Protocols

Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a solid compound like this compound, based on the principle of creating a saturated solution and quantifying the solute concentration.

Materials:

-

This compound

-

High-purity solvents (e.g., DMSO, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: To a series of vials, add a known volume of the selected solvent (e.g., 5 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the formation of a saturated solution.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.[13]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.[13]

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.[13]

-

Quantification: Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility in the solvent at the specified temperature, typically expressed in mg/mL or g/100 mL.

Protocol for Assessing Stability (Hydrolysis)

This protocol outlines a method to assess the hydrolytic stability of this compound.

Materials:

-

This compound

-

Buffered aqueous solutions at various pH values (e.g., pH 4, 7, 9)

-

Acetonitrile or other suitable co-solvent

-

Constant temperature bath

-

HPLC with a suitable column and detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile.

-

Reaction Setup: In separate reaction vessels, add the stock solution to the pre-warmed buffered aqueous solutions at different pH values. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

-

Incubation: Incubate the reaction mixtures in a constant temperature bath (e.g., 37 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.

-

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant and the half-life of the compound at each pH.

Key Synthetic Pathways and Workflows

Role in Naphthalimide Synthesis

This compound is a key precursor for the synthesis of 4-substituted-1,8-naphthalimides. The general synthetic scheme involves a two-step process: condensation with an amine followed by nucleophilic substitution of the chlorine atom.

Caption: Synthetic pathway from this compound to 4-substituted-1,8-naphthalimides.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a systematic workflow.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of its physicochemical properties, particularly its limited solubility in common solvents and its sensitivity to moisture, is critical for its effective use in the synthesis of high-value naphthalimide derivatives. The provided experimental protocols offer a starting point for the systematic evaluation of its solubility and stability in various systems.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 4053-08-1 | Benchchem [benchchem.com]

- 4. This compound, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 4053-08-1 [m.chemicalbook.com]

- 7. This compound - [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

Reactivity of the chlorine atom in 4-Chloro-1,8-naphthalic anhydride

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in contemporary organic synthesis, prized for its role as a versatile building block in the creation of complex organic molecules.[1] Its chemical architecture, which includes a naphthalene core with a chlorine atom at the 4-position and an anhydride group at the 1 and 8 positions, underpins its utility. The significance of this compound is centered on the reactivity of its chlorine atom, which is highly susceptible to nucleophilic substitution. This reactivity allows for the direct introduction of diverse functional groups, establishing it as a foundational precursor for synthesizing functionalized naphthalimides and their derivatives.[1] These derivatives are extensively used as fluorescent dyes, pigments, materials for optoelectronics, and have shown significant potential in pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of the reactivity of the chlorine atom, detailing reaction mechanisms, experimental protocols, and quantitative data.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for the chlorine atom in this compound is Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing effect of the peri-anhydride group deactivates the naphthalene ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the C-4 position.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the departure of the chloride ion, which is a good leaving group.

While the classic SNAr mechanism involves a discrete intermediate, some modern studies on similar systems suggest that these reactions can also proceed through a concerted mechanism, depending on the specific reactants and conditions.[4] For the reactions of this compound, the addition-elimination pathway is the generally accepted model.

Factors influencing the rate and outcome of the substitution include:

-

Nucleophile Strength: More potent nucleophiles lead to faster reaction rates.

-

Solvent: Aprotic polar solvents (e.g., DMF, DMSO) or specific coordinating solvents (e.g., 1,4-dioxane, 2-methoxyethanol) are often used to facilitate the reaction.[5][6]

-

Temperature: Reactions are typically conducted at elevated temperatures, often under reflux, to overcome the activation energy barrier.[5][7]

Key Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a wide variety of nucleophiles, leading to a large family of 4-substituted-1,8-naphthalic anhydride and naphthalimide derivatives.[8]

Reaction with Amines

The most prevalent application is the reaction with primary and secondary amines. This process typically occurs in two stages:

-

Imide Formation: The amine first reacts with the anhydride to form an N-substituted 4-chloro-1,8-naphthalimide.[1][5]

-

Chlorine Substitution: A second amine molecule (or a different nucleophile) then displaces the chlorine atom.

However, it is also possible to first substitute the chlorine on the anhydride and then react with an amine to form the imide ring.[5] Yellow 4-amino-1,8-naphthalimides are commonly synthesized by condensing this compound with an amine, followed by the substitution of the chlorine atom with another primary or secondary aliphatic amine.[5]

Reaction with Hydrazine

Reacting N-substituted 4-chloro-1,8-naphthalimides with hydrazine introduces a highly reactive hydrazino group at the 4-position.[1] This transformation opens pathways for synthesizing various heterocyclic systems fused to the naphthalimide core.[1]

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes representative reactions involving the substitution of the chlorine atom, either on the initial anhydride or the subsequently formed naphthalimide.

| Product Type | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| N-Aryl-4-chloro-naphthalimide | Methyl 4-aminobenzoate | 1,4-Dioxane | Reflux, 24 h | Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate | 77% | [5][6] |

| N-Alkyl-4-chloro-naphthalimide | Isoamylamine | Acetic Acid | Reflux | 4-chloro-N-isopentyl-1,8-naphthalimide | 96% | [1] |

| N-Alkyl-4-chloro-naphthalimide | Methylamine (40% soln.) | Acetic Acid | Reflux, 12 h | N-Methyl-4-chloro-1,8-naphthalimide | Not specified | [7] |

| 4-Amino-N-aryl-naphthalimide | Piperidine (following imide formation) | Not specified | Not specified | 4-(Piperidin-1-yl)-N-(4-carboxyphenyl)-1,8-naphthalimide | 69% (final step) | [5] |

| 4-Amino-N-alkyl-naphthalimide | Ammonia | Water/Alcohols | 150-180 °C, under pressure | N-Alkyl-4-amino-1,8-naphthalimide | Not specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

This protocol details the condensation reaction to form the N-substituted chloronaphthalimide.

Materials:

-

This compound (2 mmol, 0.46 g)

-

Methyl 4-aminobenzoate (6 mmol, 0.90 g)

-

1,4-Dioxane (10 mL)

-

Ethanol (for crystallization)

Procedure:

-

To a solution of this compound in 10 mL of 1,4-dioxane, add methyl 4-aminobenzoate at room temperature.[5]

-

After cooling, filter the resulting precipitate.[5]

-

Purify the crude product by crystallization from ethanol and dry to yield the final product.[5]

Protocol 2: Two-Step Synthesis of 4-Amino-N-Aryl-1,8-Naphthalimides

This outlines the general, two-step method for producing fluorescent 4-amino substituted naphthalimides.

Step A: Synthesis of N-Aryl-4-chloro-1,8-naphthalimide

-

Reflux this compound with an aromatic amine (e.g., 4-amino-benzoate) in a solvent such as 1,4-dioxane or 2-methoxyethanol for approximately 24 hours.[6]

-

Isolate the resulting N-aryl-4-chloro derivative, which typically precipitates upon cooling.[5]

Step B: Nucleophilic Substitution of Chlorine

-

React the N-aryl-4-chloro-1,8-naphthalimide intermediate from Step A with a primary or secondary aliphatic amine (e.g., piperidine).[5][6]

-

The reaction conditions will vary based on the nucleophile's reactivity but often involve heating in a suitable solvent.

-

Monitor the reaction by thin-layer chromatography (TLC).[5]

-

Upon completion, isolate and purify the final 4-amino-N-aryl-1,8-naphthalimide product.

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Caption: Workflow for the two-step synthesis of 4-amino-naphthalimides.

References

- 1. This compound | 4053-08-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Actylis - this compound - Dye - Anhydrides [solutions.actylis.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

- 8. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

The Synthetic Versatility of 4-Chloro-1,8-naphthalic Anhydride: A Technical Guide to Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1,8-naphthalic anhydride is a pivotal building block in modern organic synthesis, prized for its reactive chlorine atom at the 4-position of the naphthalene core. This halogen's susceptibility to nucleophilic substitution enables the introduction of a diverse array of functional groups, leading to the creation of a vast library of 1,8-naphthalimide derivatives. These derivatives are of significant interest due to their applications as fluorescent dyes, pigments, and promising candidates in drug development and biological imaging.[1][2][3] This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.

Core Reaction Principles: A Two-Act Synthetic Play

The functionalization of this compound typically proceeds through a two-stage process. The initial step involves the reaction of the anhydride moiety, followed by the nucleophilic substitution of the chlorine atom.

Act I: Imide Formation - A Nucleophilic Acyl Substitution

The synthesis of N-substituted 4-chloro-1,8-naphthalimides is the primary gateway to a diverse range of derivatives. This reaction is a classic example of nucleophilic acyl substitution at the anhydride carbonyl carbons. A primary amine attacks one of the carbonyl groups, leading to the opening of the anhydride ring, followed by dehydration to form the stable five-membered imide ring.[3]

Act II: Chlorine Displacement - The Nucleophilic Aromatic Substitution (SNAr)

With the imide in place, the chlorine atom at the 4-position becomes the focal point for further functionalization. This atom is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing imide group activates the naphthalene ring towards nucleophilic attack.

Reaction Mechanisms Visualized

To elucidate the electronic movements and intermediate stages of these key transformations, the following diagrams, rendered in the DOT language for Graphviz, illustrate the accepted reaction mechanisms.

Mechanism of Imide Formation from this compound

Caption: Mechanism of N-substituted-4-chloro-1,8-naphthalimide formation.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations.

Synthesis of N-substituted 4-Chloro-1,8-naphthalimides

Protocol 1: General Synthesis of N-Alkyl-4-chloro-1,8-naphthalimides

To a solution of this compound (1.0 eq) in ethanol, the desired primary amine (1.1 eq) is added. The resulting mixture is heated under microwave irradiation at 100°C for 60 minutes. After cooling to ambient temperature, the reaction mixture is poured into water (approx. 10 mL) and cooled to 0°C to induce precipitation. The solid product is collected by vacuum filtration.[4]

Nucleophilic Substitution of the 4-Chloro Group

Protocol 2: Synthesis of 4-Amino-N-substituted-1,8-naphthalimides

The N-substituted 4-chloro-1,8-naphthalimide (1.0 eq) is dissolved in a suitable solvent such as 2-methoxyethanol or dimethyl sulfoxide (DMSO). The desired amine (primary or secondary, often in excess) is added to the solution. The reaction mixture is then heated at reflux for a period ranging from a few hours to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is typically isolated by precipitation with water, followed by filtration and purification by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Alkoxy-N-butyl-1,8-naphthalimide

4-Chloro-N-butyl-1,8-naphthylimide is reacted with sodium methoxide in N-methylpyrrolidone to yield the corresponding 4-methoxy derivative.[5]

Quantitative Data Summary

The efficiency of these nucleophilic substitution reactions is highly dependent on the nature of the nucleophile, solvent, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of N-Substituted 4-Halo-1,8-naphthalimides

| Starting Anhydride | Amine | Solvent | Conditions | Yield (%) | Reference |

| This compound | n-Propylamine | Ethanol | Microwave, 100°C, 60 min | Not specified | [4] |

| This compound | 6-Aminohexanoic acid | Ethanol | Microwave, 100°C, 60 min | 97 | [4] |

| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | Ethanol | Reflux, 12 h | 70 | [6] |

| 4-Bromo-1,8-naphthalic anhydride | Ammonium acetate | Acetic Acid | Reflux, 24 h | 22 | [7] |

| 4-Bromo-1,8-naphthalic anhydride | Ammonium acetate | Acetic Acid | Microwave, 60°C, 20 min | 54 | [7] |

Table 2: Nucleophilic Substitution of 4-Halo-N-substituted-1,8-naphthalimides

| Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

| 4-Chloro-N-(carboxyethyl)-1,8-naphthalimide | N-Hydroxysuccinimide | DMSO | Not specified | 81 | [4] |

| 4-Chloro-N-butyl-1,8-naphthylimide | Sodium methoxide | N-Methylpyrrolidone | Not specified | Not specified | [5] |

| 4-Piperidinyl-1,8-naphthalic anhydride* | Methyl 4-aminobenzoate | Not specified | Not specified | High | [3] |

*Note: In this case, the nucleophilic substitution of the chloro group was performed prior to the imide formation.

Synthetic Strategy and Workflow

The synthesis of a target 4-substituted-1,8-naphthalimide requires careful consideration of the reaction sequence and conditions. The following workflow diagram illustrates a general decision-making process.

Caption: Decision workflow for synthesizing 4-substituted naphthalimides.

Applications in Biological Systems and Drug Development

The diverse functionalities that can be introduced at the 4-position of the 1,8-naphthalimide scaffold have made these compounds valuable tools in biological research and drug discovery.

-

Fluorescent Probes: Many 4-amino-substituted 1,8-naphthalimides exhibit strong fluorescence, making them excellent candidates for fluorescent probes in cellular imaging.[1][3] Their photophysical properties are often sensitive to the local microenvironment, allowing for the sensing of polarity and viscosity.

-

Enzyme Inhibition: Certain 1,8-naphthalimide derivatives have shown potent inhibitory activity against various enzymes. For instance, some have been identified as inhibitors of dynamin I GTPase activity.[8]

-

DNA Intercalation and Anticancer Activity: The planar aromatic structure of 1,8-naphthalimides allows them to intercalate between the base pairs of DNA. This mechanism is believed to be a key factor in their observed antitumor properties.[9] These compounds can induce DNA damage and apoptosis in cancer cells.

While specific 4-substituted-1,8-naphthalimide derivatives have not been extensively characterized as direct modulators of major signaling pathways like MAPK or PI3K/Akt, their ability to induce apoptosis and inhibit key enzymes indicates their profound impact on cellular signaling cascades. Further research in this area is warranted to elucidate their precise mechanisms of action and to unlock their full therapeutic potential.

Conclusion

This compound remains a cornerstone for the synthesis of a wide range of functionalized 1,8-naphthalimides. The two-step synthetic strategy, involving imide formation and subsequent nucleophilic aromatic substitution, provides a modular and versatile approach to these valuable compounds. The methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers, facilitating the design and synthesis of novel 1,8-naphthalimide derivatives for diverse applications in chemistry, materials science, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. GB2183667A - Synthesis of naphthalimide derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,8-Naphthalimide derivatives: new leads against dynamin I GTPase activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1,8-naphthalic Anhydride: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,8-naphthalic anhydride is a halogenated aromatic compound that serves as a pivotal and versatile intermediate in the field of organic synthesis.[1] Its structure, featuring a naphthalenic core with a reactive chlorine atom at the 4-position and a stable anhydride group, makes it a valuable building block for a diverse array of complex organic molecules.[1] The significance of this compound lies in the reactivity of its chlorine atom, which is susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups.[1] This reactivity is the cornerstone for synthesizing functionalized naphthalimides, which are highly sought after for applications in fluorescent dyes, pigments, advanced materials for optoelectronics, and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its synthesis, key reactions, applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Commercially available batches may have a purity of around 94%, containing impurities such as 3-hydroxy-4-chloro-1,8-naphthalic anhydride.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 4053-08-1 | [1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₂H₅ClO₃ | [2][3][4][5][6][7][8][9] |

| Molecular Weight | 232.62 g/mol | [1][3][5][6][7][9] |

| Appearance | Beige to brown powder | [4][11] |

| Melting Point | 216-217 °C | [4][11] |

| Solubility | Hydrolyzes in water | [12][13][14] |

| IUPAC Name | 6-chloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione |[5][6][7][9] |

Table 2: Spectroscopic Data for this compound and Derivatives

| Spectroscopy | Feature | Chemical Shift / Value | Notes | References |

|---|---|---|---|---|

| ¹³C NMR | Carbonyl (C=O) | ~160-165 ppm | Typical for naphthalic anhydride derivatives. | [1] |

| ¹³C NMR | Aromatic (C-H, C-C) | ~120-140 ppm | Influenced by substituents on the aromatic core. | [1] |

| IR Spectrum | Gas Phase | Data available | The full spectrum is available in the NIST database. | [6] |

| Mass Spectrum | Electron Ionization | Data available | The full spectrum is available in the NIST database. | [5] |

| Absorption (Chloro-substituted) | λmax (in dioxane) | 341 nm | For Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate. | [15] |

| Fluorescence (Chloro-substituted) | λem (in dioxane) | 397 nm | For Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate. |[15] |

Synthesis of this compound

The synthesis of the title compound is primarily achieved through two strategic routes: a multi-step process starting from acenaphthene or a more direct chlorination of 1,8-naphthalic anhydride.[1] 1,8-naphthalic anhydride itself is typically prepared via the aerobic oxidation of acenaphthene.[16]

Caption: Primary synthetic routes to this compound.

Key Reactions and Synthetic Utility

The versatility of this compound stems from two primary reaction types: condensation at the anhydride group to form an imide, and nucleophilic substitution at the C-4 chloro position. This dual reactivity allows for a modular approach to synthesize a vast library of derivatives.

-

Condensation with Amines : The anhydride moiety readily reacts with primary amines to form a stable five-membered naphthalimide ring.[1] This reaction is robust and allows for the introduction of a wide variety of substituents at the imide nitrogen, which can be used to tune solubility and electronic properties.[1]

-

Nucleophilic Substitution : The chlorine atom at the C-4 position is the key to functionalization. It can be displaced by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides.[1][16] This step is critical for modulating the photophysical and chemical properties of the final molecule, such as shifting absorption and fluorescence wavelengths.[17]

Caption: Two-step modular approach for synthesizing naphthalimide derivatives.

Applications

Derivatives of this compound have found widespread use in various scientific and industrial fields.

Caption: Major application areas derived from this compound.

-

Dyes, Pigments, and Fluorescent Brighteners : This is a primary application area. The extended π-system of the naphthalimide core forms the basis of many chromophores and fluorophores.[2] By substituting the 4-position with electron-donating groups like amines, the intramolecular charge transfer characteristics can be tuned, leading to compounds with strong fluorescence, large Stokes shifts, and high photostability.[17] These are used as textile dyes, fluorescent brightening agents for polymers, and in laser active media.[17][18]

-

Pharmaceuticals and Drug Development : The planar naphthalimide structure is an effective DNA intercalator, a property leveraged in the development of antitumor agents.[19] this compound serves as a key starting material for building molecules that target specific biological pathways.[20] Furthermore, its fluorescent derivatives are extensively researched as probes for bio-imaging and sensing applications, such as detecting specific ions or proteins.[15][17][21]

-

Agrochemicals : The compound is used as an intermediate in the synthesis of various agrochemicals.[2][8][12]

-

Advanced Materials : Naphthalimide-based derivatives are being actively investigated for use in organic light-emitting diodes (OLEDs), liquid-crystal displays, and as performance enhancers in perovskite solar cells due to their excellent photophysical properties and high chemical stability.[1][17]

Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound.

Protocol 1: Synthesis of a 4-Chloro-N-Aryl-1,8-Naphthalimide This protocol details the condensation of the anhydride with an aromatic amine.

-

Reaction : Synthesis of Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate.[15]

-

Materials :

-

This compound (2 mmol, 0.46 g)

-

Methyl 4-aminobenzoate (6 mmol, 0.90 g)

-

1,4-Dioxane (10 mL)

-

Ethanol (for crystallization)

-

-

Procedure :

-

To a solution of this compound in 10 mL of 1,4-dioxane, add methyl 4-aminobenzoate at room temperature.

-

Heat the mixture under reflux for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter the resulting precipitate.

-

Purify the crude product by crystallization from ethanol and dry to yield the final product.

-

-

Yield : A 77% yield is reported for a similar reaction to produce a 4-chloro-N-aryl derivative.[17]

Protocol 2: Synthesis of a 4-Chloro-N-Alkyl-1,8-Naphthalimide This protocol details the condensation of the anhydride with an aliphatic amine.

-

Reaction : Synthesis of 4-chloro-N-isopentyl-1,8-naphthalimide.[1]

-

Materials :

-

This compound

-

Isoamylamine (isopentylamine)

-

Acetic acid

-

-

Procedure :

-

Dissolve this compound in acetic acid.

-

Add isoamylamine to the solution.

-

The reaction proceeds to yield the desired N-substituted naphthalimide.

-

-

Yield : This reaction is reported to produce the product in a high yield of 96%.[1]

Protocol 3: Nucleophilic Substitution of the 4-Chloro Group This protocol outlines the displacement of the chlorine atom, the key functionalization step.

-

Reaction : General synthesis of 4-Alkylamino-N-alkyl-1,8-naphthalimides.[22]

-

Materials :

-

4-Chloro-N-alkyl-1,8-naphthalimide (synthesized via Protocol 1 or 2)

-

A primary or secondary amine (e.g., n-butylamine)

-

An inert solvent (e.g., N-methyl pyrrolidone)

-

-

Procedure :

-

Dissolve the 4-chloro-N-alkyl-1,8-naphthalimide starting material in the chosen inert solvent.

-

Add the desired amine to the solution.

-

Heat the reaction mixture (e.g., to 66°C for 24 hours for a reaction with n-butylamine).[22]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, remove the excess amine and solvent, often by vacuum distillation.

-

The residual product can be purified by standard methods such as dissolution in a solvent like chloroform, washing with water, and recrystallization.[22]

-

Quantitative Reaction Data

Table 3: Reported Yields for Reactions Involving this compound

| Product | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-N-isopentyl-1,8-naphthalimide | This compound, Isoamylamine | Acetic Acid | Not specified | 96% | [1] |

| 4-chloro-N-aryl derivative | This compound, 4-amino-benzoate | 1,4-Dioxane or 2-Methoxyethanol | Reflux, 24h | 77% | [17] |

| 4-Piperidinyl-N-(methyl 4-benzoate)-1,8-naphthalimide | 4-Piperidinyl-1,8-naphthalic anhydride, Methyl 4-aminobenzoate | Not specified | Condensation | High Yield | [15] |

| N-(2-hydroxyethyl)-4-chloro-1,8-naphthalimide | this compound, Ethanolamine | Ethanol | Reflux, 12h | 85% |[23] |

This compound is a demonstrably powerful and versatile intermediate in organic chemistry. Its robust reactivity, combined with a modular, two-step functionalization pathway, provides chemists with an invaluable tool for the synthesis of a wide range of high-value molecules. From creating vibrant, photostable dyes and advanced optoelectronic materials to serving as a core scaffold for life-saving pharmaceuticals, the applications of this compound continue to expand. The protocols and data presented in this guide underscore its importance and provide a foundational resource for researchers aiming to harness its synthetic potential.

References

- 1. This compound | 4053-08-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. 4-Chlor-1,8-Naphthalanhydrid, 94 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 9. 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro- | C12H5ClO3 | CID 77672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. This compound, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. chemwhat.com [chemwhat.com]

- 14. chembk.com [chembk.com]

- 15. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 17. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]

- 20. nbinno.com [nbinno.com]

- 21. mdpi.com [mdpi.com]

- 22. GB2183667A - Synthesis of naphthalimide derivatives - Google Patents [patents.google.com]

- 23. lirias.kuleuven.be [lirias.kuleuven.be]

Derivatives of 4-Chloro-1,8-naphthalic Anhydride: A Technical Guide for Advanced Materials

Introduction

4-Chloro-1,8-naphthalic anhydride is a pivotal building block in the synthesis of advanced organic materials. Its rigid, planar naphthalic anhydride core, combined with the reactive chlorine atom at the C-4 position and the versatile anhydride group, provides a powerful platform for creating a diverse range of functional molecules.[1] The derivatives of this compound are integral to the development of materials for optoelectronics, fluorescent dyes and pigments, and chemosensors.[1][2] The strategic modification of the this compound scaffold allows for the fine-tuning of photophysical, thermal, and electrochemical properties, making it a subject of intense research for scientists and professionals in materials science and drug development.[3][4]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a focus on experimental protocols and quantitative data to aid in the design of next-generation materials.

Synthetic Pathways and Core Reactions

The derivatization of this compound primarily proceeds through two main reaction pathways: condensation at the anhydride group to form an imide, and nucleophilic substitution at the C-4 position. These reactions can be performed in a stepwise manner to yield a vast library of compounds with tailored functionalities.

-

Imide Formation: The most common initial step is the reaction of the anhydride with a primary amine. This condensation reaction forms a stable five-membered imide ring, allowing for the introduction of various substituents at the imide nitrogen (N-substituent).[1] The choice of amine influences the solubility and electronic properties of the resulting naphthalimide.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, particularly by amines, alkoxides, and thiolates.[1][3] This reaction is a key strategy for modulating the electronic structure of the naphthalimide core. Introducing electron-donating groups (e.g., -NH2, -OR) at this position generally leads to compounds with strong fluorescence and significant solvatochromism.[2][3]

Below is a diagram illustrating the primary synthetic routes for derivatizing this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of naphthalimide derivatives. The following protocols provide step-by-step instructions for key transformations.

Protocol 1: Synthesis of 4-Chloro-N-isopentyl-1,8-naphthalimide

This protocol details the formation of the imide ring by reacting this compound with an aliphatic amine.

-

Reagents:

-

This compound

-

Isoamylamine (Isopentylamine)

-

Glacial Acetic Acid

-

-

Procedure:

-

Suspend this compound in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add isoamylamine to the suspension.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then dry the solid product.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification. A high yield of 96% has been reported for this specific reaction.[1]

-

Protocol 2: Synthesis of 4-Amino-N-aryl-1,8-naphthalimides

This two-step protocol is a typical method for creating fluorescent dyes, involving imidation followed by nucleophilic substitution of the chlorine atom.[3][5]

-

Step 1: Synthesis of 4-Chloro-N-aryl-1,8-naphthalimide

-

Reagents: this compound, an aromatic amine (e.g., methyl 4-aminobenzoate), and a solvent like 1,4-dioxane or 2-methoxyethanol.[3][5]

-

Procedure: Dissolve or suspend this compound and the aromatic amine in the chosen solvent.[3][5] Heat the mixture under reflux for approximately 24 hours.[3] Cool the mixture, and isolate the precipitated product by filtration. Wash with a suitable solvent and dry. A yield of 77% has been achieved for the reaction with methyl 4-aminobenzoate.[3]

-

-

Step 2: Substitution of Chlorine with an Amine

-

Reagents: The 4-chloro-N-aryl-1,8-naphthalimide from Step 1, a primary or secondary amine (e.g., piperidine), and a solvent like 1,4-dioxane.[5]

-

Procedure: Dissolve the 4-chloro-N-aryl derivative in the solvent and add the amine.[5] Heat the mixture under reflux for several hours (e.g., 8 hours), monitoring by TLC.[5] After completion, neutralize the basic reaction mixture with a dilute acid solution (e.g., 1 M HCl) to a pH of 6-7.[5] Filter the resulting precipitate, crystallize from a solvent like methanol, and dry to obtain the final 4-amino-N-aryl-1,8-naphthalimide.[5]

-

Data on Synthesis and Properties

The versatility of this compound allows for the synthesis of a wide array of derivatives. The tables below summarize key synthetic parameters and the resulting photophysical properties.

Table 1: Selected Syntheses of 4-Chloro-1,8-naphthalimide Derivatives

| Amine Reactant | Solvent | Conditions | Yield (%) | Reference |

| Isoamylamine | Acetic Acid | Reflux | 96% | [1] |

| Methyl 4-aminobenzoate | 1,4-Dioxane | Reflux, 24h | 77% | [3] |

| n-Butylamine | Ethanol | Reflux, 12h | 70% | [6] |

| Aniline | Acetic Acid | Reflux, overnight | Not specified | [7] |

| N,N-dimethylethylenediamine | DMF | 120°C, 2h | 82.7% | [8] |

Table 2: Photophysical Properties of 4-Substituted Naphthalimide Derivatives

| C-4 Substituent | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) |

| -Cl | Various | ~330-340 | ~380-420 | Low | Moderate |

| -NH2 | Various | ~400-450 | ~500-550 | High | Large |

| -OCH3 | Various | ~380-410 | ~480-530 | High | Large |

| -N(CH3)2 | Chloroform | 416 | 510 | High | ~4800 |

| -N(CH3)2 | Methanol | 430 | 560 | Very Low | ~5600 |

Note: Data are generalized from multiple sources.[3][9][10] Photophysical properties are highly dependent on the N-substituent and solvent polarity.

Structure-Property Relationships and Applications

The properties of 4-substituted-1,8-naphthalimide derivatives are intrinsically linked to their molecular structure, particularly the electronic nature of the substituent at the C-4 position. This relationship is foundational to their application in advanced materials.

-

Fluorescent Probes and Sensors: Derivatives with electron-donating groups at the C-4 position often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation.[3] This leads to high fluorescence quantum yields and large Stokes shifts, making them ideal fluorophores.[3][11] Their sensitivity to solvent polarity (solvatochromism) is exploited in developing sensors for detecting ions and biomolecules.[12]

-

Organic Electronics (OLEDs): The electron-accepting nature of the naphthalimide core makes these compounds excellent n-type materials for organic electronics.[3][4] By tuning the substituents, their energy levels (HOMO/LUMO) can be adjusted to facilitate efficient electron transport and injection in Organic Light-Emitting Diodes (OLEDs).[2][4] They are used as emitters, hosts, and electron-transporting materials, contributing to devices with a wide range of emission colors.[4]

-

High-Performance Polymers: Integrating naphthalimide units into polymer backbones can enhance the thermal stability and mechanical strength of the resulting materials.[1] These polymers often retain the desirable optical properties of the naphthalimide monomer, finding use as fluorescent brightening agents.[1][13]

The following diagram illustrates the workflow of designing materials based on these derivatives.

Conclusion

This compound stands out as a remarkably versatile and powerful precursor for the synthesis of functional organic materials. The ability to independently modify the imide nitrogen and the C-4 position of the naphthalene core provides a clear and effective strategy for tuning the optoelectronic and physical properties of the resulting derivatives. From highly efficient emitters in OLEDs to sensitive fluorescent probes and thermally stable polymers, the applications of these compounds are extensive and continue to expand. The synthetic protocols and structure-property relationships detailed in this guide offer a solid foundation for researchers and scientists aiming to innovate and develop new advanced materials based on the naphthalimide scaffold.

References

- 1. This compound | 4053-08-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Achievement of efficient thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives exhibiting piezochromic and thermochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Moisture Sensitivity of 4-Chloro-1,8-naphthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 4-Chloro-1,8-naphthalic anhydride, a key intermediate in the synthesis of dyes, pigments, and functional materials. Understanding its stability in the presence of water is critical for its handling, storage, and application in various synthetic processes.

Introduction

This compound is a halogenated aromatic anhydride widely used as a precursor for the synthesis of functionalized naphthalimides. These derivatives are of significant interest in the development of fluorescent dyes, optical brighteners, and have potential applications in pharmaceuticals. The anhydride functional group, however, imparts a susceptibility to hydrolysis, a reaction that can impact the purity, reactivity, and overall success of subsequent synthetic steps. This guide details the current understanding of the moisture sensitivity of this compound.

Hydrolysis of this compound

The primary concern regarding the moisture sensitivity of this compound is its hydrolysis to form 4-chloro-1,8-naphthalenedicarboxylic acid. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring structure.

Reaction Pathway

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons of the anhydride.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the anhydride oxygen.

-

Ring Opening: The anhydride ring opens to yield the dicarboxylic acid product.

This process is reversible, and the corresponding dicarboxylic acid can cyclize back to the anhydride under dehydrating conditions, such as heating.

Quantitative Data on Moisture Sensitivity

The hydrolysis of 1,8-naphthalic anhydride is known to be pH-dependent. In acidic solutions, an equilibrium exists between the anhydride and the corresponding dicarboxylic acid. The decomposition kinetics of 1,8-naphthalic anhydride are complex and are influenced by the pH of the solution. It is reasonable to infer that the presence of the electron-withdrawing chloro group in the 4-position may influence the electrophilicity of the carbonyl carbons and thus affect the rate of hydrolysis.

For practical purposes, it is crucial to assume that this compound will readily hydrolyze in the presence of ambient moisture, and more rapidly in aqueous solutions.

Table 1: Summary of Moisture Sensitivity Data (Qualitative and Inferred)

| Parameter | Value/Description | Source/Inference |

| Susceptibility to Hydrolysis | High | Product safety data sheets consistently label the compound as "moisture sensitive" and state that it "hydrolyzes in water". |

| Hydrolysis Product | 4-chloro-1,8-naphthalenedicarboxylic acid | Based on the established chemistry of acid anhydrides. |

| Reaction Conditions | Occurs in the presence of water, accelerated by heat and basic or acidic conditions. | General chemical principles of anhydride hydrolysis. |

| pH Dependence | Hydrolysis rate is expected to be pH-dependent. | Inferred from studies on the unsubstituted 1,8-naphthalic anhydride. |

| Reversibility | The reaction is reversible under dehydrating conditions (e.g., heating). | General chemical principles of anhydride formation from dicarboxylic acids. |

Experimental Protocols

The following is a proposed experimental protocol for the quantitative determination of the hydrolysis rate of this compound. This protocol is based on standard analytical techniques used for monitoring chemical reactions.

Protocol: Determination of Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the rate of hydrolysis of this compound in an aqueous solution at a given temperature and pH.

Materials:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions (e.g., phosphate or acetate buffers) of desired pH

-

Thermostated reaction vessel

-

Magnetic stirrer

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of the expected hydrolysis product, 4-chloro-1,8-naphthalenedicarboxylic acid, in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Generate a calibration curve for both the anhydride and the dicarboxylic acid by preparing a series of dilutions and analyzing them by HPLC.

-

-

HPLC Method Development:

-

Develop an isocratic or gradient HPLC method that provides good separation between the peaks of this compound and 4-chloro-1,8-naphthalenedicarboxylic acid.

-

A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.

-

Set the UV detector to a wavelength where both compounds have significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Hydrolysis Experiment:

-

Place a known volume of the desired aqueous buffer solution in the thermostated reaction vessel and allow it to equilibrate to the target temperature.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer with vigorous stirring. The final concentration should be within the linear range of the calibration curve.

-

At regular time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it with a solvent that stops the hydrolysis (e.g., pure acetonitrile).

-

-

Sample Analysis:

-

Analyze each quenched aliquot by HPLC.

-

Integrate the peak areas for both this compound and 4-chloro-1,8-naphthalenedicarboxylic acid.

-

-

Data Analysis:

-